4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid
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Description
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H10FN3O2 and its molecular weight is 247.229. The purity is usually 95%.
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Scientific Research Applications
1. Supramolecular Chemistry and Molecular Recognition
Studies have shown that compounds like 2-amino-4-methylpyrimidine, which have structural similarities to 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, are significant in supramolecular chemistry. They are used to investigate hydrogen bonding interactions and to build receptor structures for molecular recognition, as seen in the binding of dicarboxylic acids in solution and the formation of supramolecular polymeric structures (Mahapatra et al., 2011).
2. Organic Synthesis and Functionalization
Research into similar pyrimidine derivatives demonstrates their utility in organic synthesis. For example, the treatment of unprotected 5-amino-4-methylpyrimidine with n-BuLi led to direct condensation with various carboxylic acid derivatives, facilitating the synthesis of complex organic compounds (Song et al., 2009).
3. Development of Pharmaceutical Agents
Pyrimidine carboxylic acids are studied for their potential as pharmaceutical agents. For instance, 5,6-Dihydroxypyrimidine-4-carboxylic acids have been identified as promising series of hepatitis C virus NS5B polymerase inhibitors (Stansfield et al., 2004). Additionally, 4-aminopyrimidine-5-carboxaldehyde oximes, with structural similarities, have shown inhibitory activity against VEGFR-2 kinase, indicating potential in cancer therapy (Huang et al., 2006).
4. Material Science and Crystallography
Compounds structurally related to this compound are also significant in material science, particularly in crystallography. For example, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate's crystal structure provides insights into molecular interactions and crystal formation processes (Richter et al., 2023).
5. Chemical Reactions and Mechanisms
Research on pyrimidine derivatives, like the study of hydrogen atom exchange in 5-fluoro-1-methylpyrimidin-4(1H)-one, helps understand chemical reactions and mechanisms. Such studies reveal insights into the effects of different substituents on reaction rates and molecular stability (Kheifets et al., 2004).
Properties
IUPAC Name |
4-(3-fluoroanilino)-2-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRHGBRDUGDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.